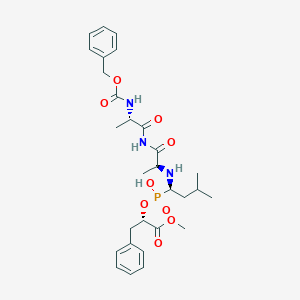
3,4,5,4'-四甲氧基芪
描述
3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .
Molecular Structure Analysis
The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.Physical and Chemical Properties Analysis
3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .科学研究应用
抗癌活性
TMS 是白藜芦醇的天然类似物,具有增强的抗癌活性 . 它在抑制癌细胞增殖、诱导细胞周期阻滞、减少转移、减少血管生成和增加凋亡方面比白藜芦醇具有更高的效力 .
血管生成抑制
TMS 已被发现能有效地抑制血管生成(新血管的形成),无论是在体外还是体内 . 它显著抑制VEGF刺激的人脐静脉内皮细胞(HUVECs)增殖并诱导凋亡 .
凋亡蛋白的调控
TMS 处理导致 Bax 从 p21 形式裂解为截短的 p18 形式,导致 Bax 从胞质溶胶移动到线粒体 . 它还增加了促凋亡蛋白 Noxa 和 Bim .
细胞色素 P450 1B 的抑制
TMS 是细胞色素 P450 1B 的选择性和竞争性抑制剂 . 这种酶参与药物和其他异生素的代谢,其抑制会影响这些物质的药代动力学。
mTOR 通路的抑制
TMS 已被证明可以抑制 mTOR 通路,该通路参与细胞生长、细胞增殖、细胞运动、细胞存活、蛋白质合成、自噬和转录 .
6. 在其他研究领域的潜在应用 鉴于其与白藜芦醇的相似性,TMS 也可能在白藜芦醇已被用于的任何其他研究领域找到其应用空间 . 这包括神经保护、心血管健康和抗衰老研究等领域。
作用机制
Target of Action
3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Biochemical Pathways
TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .
Pharmacokinetics
TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .
Result of Action
TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .
Action Environment
It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.
安全和危害
生化分析
Biochemical Properties
TMS has been found to interact with various enzymes and proteins. It is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), with an IC50 of 6 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS has also been reported to inhibit the phosphorylation of VEGFR2, a receptor tyrosine kinase, and multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Cellular Effects
TMS has demonstrated significant effects on various types of cells and cellular processes. It significantly inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induces apoptosis . Furthermore, TMS concentration-dependently inhibits VEGF-induced migration of HUVECs and capillary-like structure formation in vitro . In cancer cells, TMS has been shown to induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .
Molecular Mechanism
The molecular mechanism of TMS involves its interaction with various biomolecules and its influence on gene expression. TMS suppresses VEGF-induced phosphorylation of VEGFR2, thereby inhibiting the activation of multiple downstream signaling components in the VEGFR2 pathway . It also increases tubulin genes as well as stress response and pro-apoptotic genes .
Metabolic Pathways
TMS is involved in various metabolic pathways. It is a selective and competitive inhibitor of CYP1B1, suggesting its involvement in the metabolism of xenobiotics .
属性
| { "Design of Synthesis Pathway": "The synthesis pathway of 3,4,5,4'-Tetramethoxystilbene involves the conversion of a commercially available starting material into the target compound through a series of reactions. The key steps in the synthesis pathway include the protection of the phenolic hydroxyl groups, Friedel-Crafts acylation, reduction, and demethylation.", "Starting Materials": [ "4-hydroxybenzaldehyde", "4-methoxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride", "lithium aluminum hydride", "methyl iodide", "sodium hydroxide", "toluene" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde is reacted with excess acetic anhydride and anhydrous aluminum chloride to form 4-acetoxybenzaldehyde.", "Reagents": [ "4-hydroxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride" ] }, { "Step 2": "4-acetoxybenzaldehyde is reacted with 4-methoxybenzaldehyde in the presence of anhydrous aluminum chloride to form 3,4,5-trimethoxybenzylideneacetophenone.", "Reagents": [ "4-acetoxybenzaldehyde", "4-methoxybenzaldehyde", "anhydrous aluminum chloride" ] }, { "Step 3": "3,4,5-trimethoxybenzylideneacetophenone is reduced with lithium aluminum hydride to form 3,4,5-trimethoxystilbene.", "Reagents": [ "3,4,5-trimethoxybenzylideneacetophenone", "lithium aluminum hydride" ] }, { "Step 4": "3,4,5-trimethoxystilbene is methylated with excess methyl iodide and sodium hydroxide to form 3,4,5,4'-Tetramethoxystilbene.", "Reagents": [ "3,4,5-trimethoxystilbene", "methyl iodide", "sodium hydroxide" ] } ] } | |
CAS 编号 |
134029-49-5 |
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5- |
InChI 键 |
GGFQQRXTLIJXNY-WAYWQWQTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
同义词 |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene 1-MTPE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
